molecular formula C31H52O4 B1599977 Diundecyl phthalate, branched and linear CAS No. 85507-79-5

Diundecyl phthalate, branched and linear

Cat. No.: B1599977
CAS No.: 85507-79-5
M. Wt: 488.7 g/mol
InChI Key: JOHNPRHIYSPRSW-SVBPBHIXSA-N
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Description

Diundecyl phthalate, branched and linear, is a phthalate ester used primarily as a plasticizer. It is known for its ability to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers. This compound is a mixture of branched and linear isomers, which contributes to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diundecyl phthalate is synthesized by the esterification of phthalic anhydride with isoundecanol in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure optimal yield and purity .

Industrial Production Methods: In industrial settings, the production of diundecyl phthalate involves large-scale esterification processes. The reaction mixture is heated and stirred, and the resulting ester is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Diundecyl phthalate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, diundecyl phthalate can hydrolyze to form phthalic acid and isoundecanol.

    Oxidation: Under oxidative conditions, the ester groups can be converted to carboxylic acids.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

    Hydrolysis: Phthalic acid and isoundecanol.

    Oxidation: Phthalic acid derivatives.

    Substitution: Various substituted phthalates depending on the nucleophile used.

Scientific Research Applications

Diundecyl phthalate has several scientific research applications, including:

Mechanism of Action

The primary mechanism by which diundecyl phthalate exerts its effects is through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with cellular receptors and enzymes, potentially leading to endocrine disruption and other toxic effects .

Comparison with Similar Compounds

  • Diisononyl phthalate (DINP)
  • Di-n-decyl phthalate (DIDP)
  • Diisodecyl phthalate (DIDP)
  • Didodecyl phthalate (DDDP)

Comparison: Diundecyl phthalate is unique due to its mixture of branched and linear isomers, which provides a balance of properties such as flexibility, durability, and low volatility. Compared to other phthalates like diisononyl phthalate and diisodecyl phthalate, diundecyl phthalate offers superior performance in specific applications, such as wire and cable insulation, due to its higher degree of linearity and better aging properties .

Properties

IUPAC Name

1-O-dodecyl 2-O-[(2R,3S)-3-ethyl-2-propylhexyl] benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O4/c1-5-9-10-11-12-13-14-15-16-19-24-34-30(32)28-22-17-18-23-29(28)31(33)35-25-27(21-7-3)26(8-4)20-6-2/h17-18,22-23,26-27H,5-16,19-21,24-25H2,1-4H3/t26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHNPRHIYSPRSW-SVBPBHIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(CCC)C(CC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OC[C@H](CCC)[C@@H](CC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals, Liquid; [EPA ChAMP] Colorless oily liquid with a mild odor; [BASF MSDS]
Record name 1,2-Benzenedicarboxylic acid, 1,2-diundecyl ester, branched and linear
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Record name 1,2-Benzenedicarboxylic acid, 1,2-diundecyl ester, branched and linear
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Vapor Pressure

0.00000006 [mmHg]
Record name 1,2-Benzenedicarboxylic acid, 1,2-diundecyl ester, branched and linear
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URL https://haz-map.com/Agents/10657
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

85507-79-5
Record name EINECS 287-401-6
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Record name 1,2-Benzenedicarboxylic acid, 1,2-diundecyl ester, branched and linear
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diundecyl phthalate, branched and linear
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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